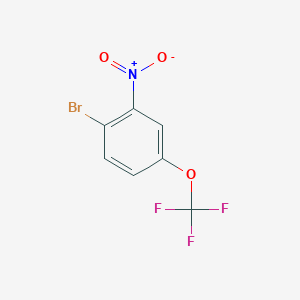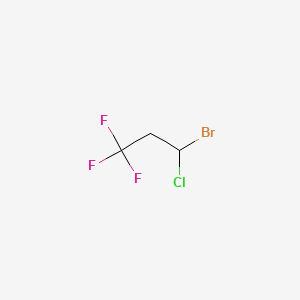![molecular formula C12H9BrO2 B1288067 2-Bromo-1-[4-(2-furyl)phenyl]ethanone CAS No. 868755-47-9](/img/structure/B1288067.png)
2-Bromo-1-[4-(2-furyl)phenyl]ethanone
Übersicht
Beschreibung
2-Bromo-1-[4-(2-furyl)phenyl]ethanone is a compound of interest in the field of organic chemistry due to its potential as an intermediate in the synthesis of various aromatic compounds. The compound contains a bromo substituent and a furyl group attached to a phenyl ring, which is further connected to an ethanone moiety. This structure suggests that it could be a versatile precursor in the synthesis of polycyclic aromatic hydrocarbons and other complex organic molecules.
Synthesis Analysis
The synthesis of related brominated aromatic ketones has been demonstrated in several studies. For instance, 2-bromo-1-(4-hydroxyphenyl)ethanone was synthesized using Br2 as a brominating reagent, achieving a yield of 64.7% with a purity of 90.2% . This method could potentially be adapted for the synthesis of 2-Bromo-1-[4-(2-furyl)phenyl]ethanone by substituting the hydroxyphenyl precursor with a furyl-containing equivalent. Additionally, the synthesis of multisubstituted triphenylenes and phenanthrenes using o-bromobenzyl alcohols in a palladium-catalyzed cascade reaction indicates the utility of brominated intermediates in complex organic syntheses .
Molecular Structure Analysis
The molecular structure of brominated aromatic ketones has been extensively studied using various analytical techniques. For example, the molecular structure, vibrational frequencies, and corresponding vibrational assignments of a related compound, 1-[5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone, were investigated using both experimental and theoretical methods . These studies provide insights into the geometrical parameters and electronic properties, such as HOMO-LUMO analysis, which are relevant for understanding the reactivity and potential applications of 2-Bromo-1-[4-(2-furyl)phenyl]ethanone.
Chemical Reactions Analysis
The reactivity of brominated aromatic ketones with various nucleophiles and active methylene compounds has been explored. C-(2-furyl)-N-(4-nitrophenyl)methanohydrazonyl bromide, a compound with a furyl group similar to 2-Bromo-1-[4-(2-furyl)phenyl]ethanone, reacts with nucleophiles to afford substitution products and with enolates to yield pyrazole derivatives . These reactions highlight the potential of 2-Bromo-1-[4-(2-furyl)phenyl]ethanone to undergo nucleophilic substitution and addition reactions, which could be exploited in the synthesis of heterocyclic compounds and other target molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aromatic ketones can be inferred from related compounds. For instance, the crystal structure and spectral properties of 2,2,2-tribromo-1-(3,5-dibromo-2-hydroxyphenyl)ethanone were determined using X-ray crystallography and infrared spectrometry . These studies provide valuable information on the crystalline properties and intermolecular interactions, such as hydrogen bonding and halogen contacts, which are important for understanding the behavior of 2-Bromo-1-[4-(2-furyl)phenyl]ethanone in different environments and its potential applications in materials science.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Characterization
2-Bromo-1-[4-(2-furyl)phenyl]ethanone serves as a precursor in the synthesis of a wide range of chemically and pharmacologically significant compounds. A study outlined the synthetic route for creating 3-halo-2-(2-furyl)-6-chloro substituted chromones, showcasing its role in the development of compounds with potential therapeutic applications (S. S. Thakare, 2014). Similarly, its utility in the synthesis of novel 4-furyl substituted 3-imidazoline 3-oxides highlights its versatility in organic synthesis (Özden Özel Güven, 2007).
Enzyme Inhibitory and Antimicrobial Activity
Derivatives of 2-Bromo-1-[4-(2-furyl)phenyl]ethanone have been studied for their enzyme inhibitory and antimicrobial properties, indicating its potential as a backbone for developing therapeutic agents. For instance, a series of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives exhibited significant inhibitory effects against acetyl- and butyrylcholinesterase, suggesting potential utility in treating diseases like Alzheimer's (G. Hussain et al., 2017).
Catalysis and Material Science
The compound has also found applications in catalysis and material science, as evidenced by its use as a ligand in the alkoxycarbonylation of terminal alkynes, showcasing its contribution to the development of new catalytic systems that are efficient in synthesizing valuable carboxylic esters (A. Scrivanti et al., 2001).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-bromo-1-[4-(furan-2-yl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrO2/c13-8-11(14)9-3-5-10(6-4-9)12-2-1-7-15-12/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SONOLDBWXMKWPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=C(C=C2)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30594482 | |
| Record name | 2-Bromo-1-[4-(furan-2-yl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30594482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-[4-(2-furyl)phenyl]ethanone | |
CAS RN |
868755-47-9 | |
| Record name | 2-Bromo-1-[4-(2-furanyl)phenyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=868755-47-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-1-[4-(furan-2-yl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30594482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



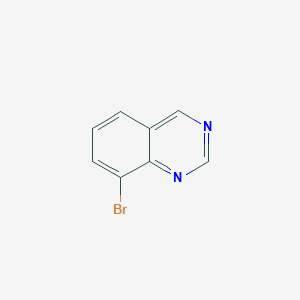
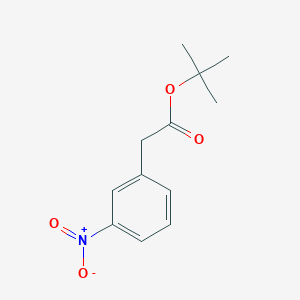
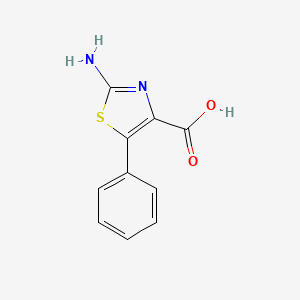

![7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine](/img/structure/B1287993.png)
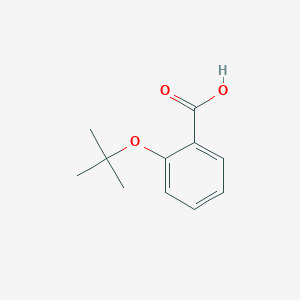
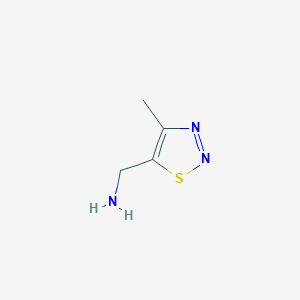
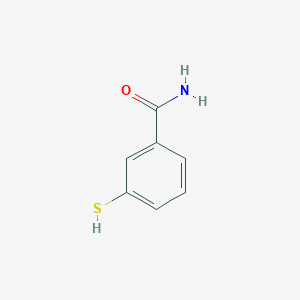
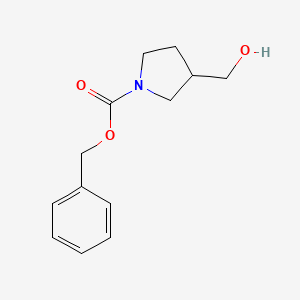
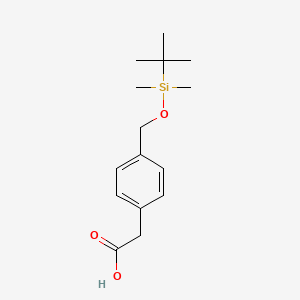

![3-[(Cyclopropylmethyl)amino]propanenitrile](/img/structure/B1288021.png)
